

Application Notes and Protocols for 5(6)-TAMRA SE Protein Labeling

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Compound of Interest

Compound Name: 246256-50-8

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This document provides a detailed protocol for the covalent labeling of proteins with 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester (5(6)-TAMRA SE). This amine-reactive fluorescent dye is widely used for preparing protein conjugates for various applications, including fluorescence microscopy, flow cytometry, and immunofluorescent staining.^{[1][2][3]}

Introduction

5(6)-TAMRA SE is a bright, photostable rhodamine-derived fluorophore that reacts with primary amino groups, such as the side chain of lysine residues and the N-terminus of polypeptides, to form a stable amide bond.^{[2][3][4][5]} The succinimidyl ester (SE) moiety provides high reactivity and selectivity towards aliphatic amines.^{[2][3]} The following protocol outlines the materials, procedures, and key considerations for successful protein labeling and purification.

Quantitative Data Summary

The efficiency of the labeling reaction is influenced by several factors, which are summarized in the table below.

Parameter	Recommended Range	Notes
Protein Concentration	2 - 10 mg/mL	Concentrations below 2 mg/mL can significantly decrease labeling efficiency.[6]
Reaction Buffer	0.1 M Sodium Bicarbonate or Phosphate Buffer	Must be free of primary amines (e.g., Tris, glycine) as they compete with the protein for reaction with the dye.[5][6][7]
Reaction pH	8.0 - 9.0 (Optimal: 8.3 - 8.5)	The reaction is strongly pH-dependent; lower pH protonates amines, preventing reaction, while higher pH increases hydrolysis of the NHS ester.[6][8][9]
Dye Stock Solution	10 mM in anhydrous DMSO or DMF	Should be prepared fresh before each use to avoid hydrolysis.[6][7][10]
Dye to Protein Molar Ratio	5:1 to 15:1	The optimal ratio depends on the protein and desired degree of labeling and may require empirical determination.[3][4][7]
Incubation Time	1 - 2 hours	Longer incubation times may be necessary for reactions at lower pH (e.g., in PBS at pH 7.4).[9][11]
Incubation Temperature	Room Temperature	
Purification Method	Gel Filtration (Size-Exclusion Chromatography)	Effective for separating the labeled protein from unreacted dye.[5][7] Sephadex G-25 is a common choice for proteins >5 kDa.[5][6]

Experimental Protocols

Reagent Preparation

a. Protein Solution:

- The protein to be labeled should be dissolved in an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS).
- If the protein solution contains amine-containing buffers like Tris or glycine, it must be dialyzed against an appropriate amine-free buffer before labeling.[\[2\]](#)
- Ensure the final protein concentration is between 2-10 mg/mL for optimal labeling.[\[6\]](#)

b. Reaction Buffer:

- Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3-8.5.

c. 5(6)-TAMRA SE Stock Solution:

- Allow the vial of 5(6)-TAMRA SE to equilibrate to room temperature before opening to prevent moisture condensation.
- Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[\[6\]](#)[\[7\]](#)[\[10\]](#)
- This solution should be prepared immediately before use, as the NHS ester is susceptible to hydrolysis.[\[5\]](#)

Protein Labeling Procedure

- Adjust Protein Solution pH: If the protein is not already in the reaction buffer, add 1/10th volume of 1 M sodium bicarbonate to the protein solution to achieve a final pH of 8.0-8.5.[\[6\]](#)
[\[12\]](#)
- Calculate Reagent Volumes: Determine the required volume of the 5(6)-TAMRA SE stock solution to achieve the desired dye-to-protein molar ratio (typically between 5:1 and 15:1).

- Initiate the Reaction: While gently vortexing the protein solution, add the calculated volume of the 5(6)-TAMRA SE stock solution in a dropwise manner.[4]
- Incubate: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[7][9][11] Gentle stirring or rocking can facilitate the reaction.[4]

Purification of the Labeled Protein

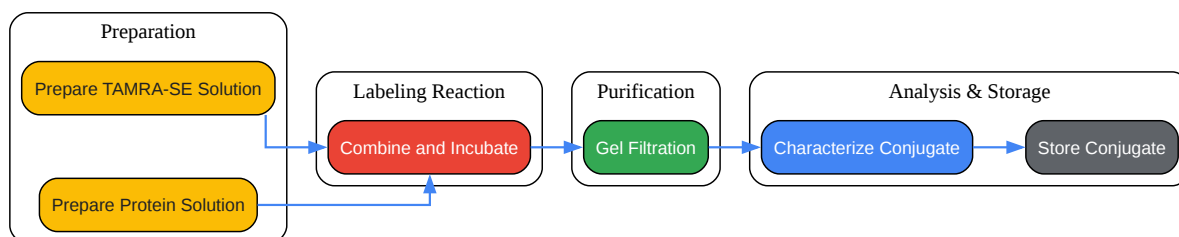
The removal of unconjugated 5(6)-TAMRA SE is crucial to avoid high background fluorescence in downstream applications.[5] Gel filtration chromatography is the most common and effective method for this purification.[5]

- Prepare the Gel Filtration Column:
 - Select a gel filtration resin with a suitable fractionation range for your protein (e.g., Sephadex G-25 for proteins larger than 5 kDa).[5][6]
 - Equilibrate the column with an appropriate buffer, such as PBS (pH 7.2-7.4).[6]
- Load the Sample: Apply the reaction mixture to the top of the equilibrated column.
- Elute the Labeled Protein:
 - Begin elution with the equilibration buffer.
 - The larger, labeled protein will elute first, appearing as a colored band. The smaller, unreacted dye molecules will elute later.[5]
- Collect Fractions: Collect the fractions containing the purified dye-protein conjugate.

Storage of the Labeled Protein

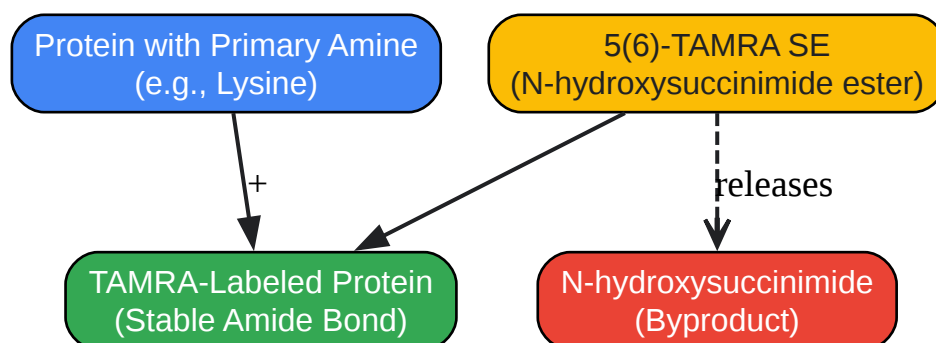
- Store the purified, labeled protein at 4°C for short-term storage, protected from light.
- For long-term storage, it is recommended to add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C or -80°C to avoid freeze-thaw cycles.[10][12] The addition of a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 0.01-0.03% sodium azide) can also enhance stability.[10]

Visualizations



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Caption: Experimental workflow for 5(6)-TAMRA SE protein labeling.



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Caption: Reaction of 5(6)-TAMRA SE with a primary amine on a protein.

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